molecular formula C13H17NO2 B1283583 1-Benzyl-3-methoxypiperidin-4-one CAS No. 134473-73-7

1-Benzyl-3-methoxypiperidin-4-one

Cat. No.: B1283583
CAS No.: 134473-73-7
M. Wt: 219.28 g/mol
InChI Key: BZJUOSKBRSTXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-methoxypiperidin-4-one (BMP) is an organic compound with a wide range of potential applications in the scientific and medical fields. BMP is a cyclic compound, composed of two benzene rings and a piperidine ring. It is a white solid at room temperature and has a molecular weight of 256.33 g/mol. BMP has a number of unique properties that make it useful for a variety of applications, such as its high solubility in a range of organic solvents, its low toxicity, and its ability to act as a catalyst in various chemical reactions.

Scientific Research Applications

Synthesis of Piperidine Derivatives

  • Research by Shirode et al. (2008) focused on synthesizing (3S,4R)-4-benzylamino-3-methoxypiperidine, a significant intermediate for the chiral synthesis of the drug Cisapride and its analogs. This synthesis provides a pathway for the development of important pharmaceutical compounds (N. M. Shirode et al., 2008).
  • Okitsu et al. (2001) developed efficient methods for preparing piperidine derivatives, exploring their nucleophilic substitution reactions. This research expands the possibilities for creating diverse piperidine-based compounds with potential applications in medicinal chemistry (O. Okitsu et al., 2001).

Antimicrobial and Antioxidant Potential

  • Harini et al. (2014) synthesized novel 1-methylpiperidin-4-one oxime esters and evaluated their antimicrobial and antioxidant activities. This research indicates the potential of these compounds in developing new antimicrobial and antioxidant agents (S. T. Harini et al., 2014).

Selective Inhibitors

  • Greiner et al. (2003) studied the dopamine transporter (DAT) inhibitory activity of N-benzylpiperidine analogs. This research is significant for understanding the mechanisms of selective inhibition of neurotransmitter transporters, which can have implications in treating neurological disorders (E. Greiner et al., 2003).

Potential Pharmaceutical Applications

  • Diez et al. (1995) described a method for synthesizing 3-aminopiperidines from 4-piperidones, leading to the development of potential substance P antagonists. These compounds could be explored further for their therapeutic applications (A. Diez et al., 1995).

Cholinesterase Inhibitory Study

  • Kumar Sukumarapillai et al. (2016) synthesized N-benzylpiperidine-4-one derivatives and evaluated their cholinesterase inhibitory activity, indicating their potential role in treating neurodegenerative diseases like Alzheimer's (Dileep Kumar Sukumarapillai et al., 2016).

Properties

IUPAC Name

1-benzyl-3-methoxypiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13-10-14(8-7-12(13)15)9-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJUOSKBRSTXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 38.1 parts of 3,4,4-trimethoxy-1-(phenylmethyl)piperidine and 1200 parts of sulfuric acid solution 1% was stirred and refluxed for 7 hours. The reaction mixture was allowed to cool overnight to room temperature and treated with sodium carbonate till a turbid solution was obtained. The product was extracted with 1,1'-oxybisethane. The extract was washed with water, dried, filtered and evaporated, yielding 28.8 parts (98.6%) of 3-methoxy-1-(phenylmethyl)-4-piperidinone as an oily residue (intermediate 60).
[Compound]
Name
38.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,4,4-trimethoxy-1-(phenylmethyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-phenylmethyl-3-methoxy-4,4-dimethoxypiperidine (4b, 2.22g, 8.36 mmol) from Example 2 and p-toluenesulfonic acid (3.15 g, 16.6 mmol) was heated to reflux in acetone (100ml) for three hours. After being cooled, the reaction solution was concentrated under vacuum, then slurried in 40ml of 10% sodium hydroxide solution. The aqueous mixture was extracted with 2×60 ml of ether, the combined organic layers were dried over magnesium sulfate, then concentrated under vacuum. The crude residue was purified by chromatography (silica gel; ethyl acetate/hexane; 1:1) to provide the intermediate 1-phenylmethyl-3-methoxy-4-piperidone (5b, 1.66 g, 90%).
Name
1-phenylmethyl-3-methoxy-4,4-dimethoxypiperidine
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.